![molecular formula C12H21N6O4P B132672 6,7-Diisopropylpteridine-2,4-diamine phosphate CAS No. 84176-65-8](/img/structure/B132672.png)
6,7-Diisopropylpteridine-2,4-diamine phosphate
Overview
Description
6,7-Diisopropylpteridine-2,4-diamine phosphate, also known as 2,4-Diamino-6,7-diisopropylpteridine phosphate salt, is a pteridine derivative . It is used as a valuable reagent in organic synthesis due to its ability to act as a nucleophile as well as an intermediate in various chemical reactions to synthesize heterocyclic compounds .
Molecular Structure Analysis
The molecular formula of 6,7-Diisopropylpteridine-2,4-diamine phosphate is C12H21N6O4P . The average mass is 344.307 Da and the mono-isotopic mass is 344.136200 Da .Chemical Reactions Analysis
6,7-Diisopropylpteridine-2,4-diamine phosphate is used as a valuable reagent in organic synthesis due to its ability to act as a nucleophile as well as an intermediate in various chemical reactions to synthesize heterocyclic compounds . A solution-processed interface strategy based on 2,4-diamino-6,7-diisopropylpteridine phosphate (DPP) has been proposed to overcome bulk and interface recombination loss issues in inverted PSCs .Physical And Chemical Properties Analysis
The melting point of 6,7-Diisopropylpteridine-2,4-diamine phosphate is 232-234 °C (lit.) . It is soluble in DMSO at a concentration of 125 mg/mL (363.04 mM; Need ultrasonic) .Scientific Research Applications
Application in Organic Synthesis
“6,7-Diisopropylpteridine-2,4-diamine phosphate” is a valuable reagent in organic synthesis due to its ability to act as a nucleophile . It serves as an intermediate in various chemical reactions to synthesize heterocyclic compounds . This makes it a versatile tool in the field of organic chemistry.
Application in Solar Energy
This compound has been used in the development of efficient and stable inverted perovskite solar cells . A simple and facile solution-processed interface strategy is proposed based on this compound to overcome bulk and interface recombination loss issues in inverted perovskite solar cells . The power conversion efficiency (PCE) of the devices with this compound is enhanced by 33.49% compared to that of the control devices without it .
Application in Energy Regulation
The compound exists at the fullerene/cathode interface and also diffuses throughout the whole perovskite/fullerene heterojunction, which results in the simultaneous realization of bulk and interface regulation . The interface energy mismatch between the (6,6)-phenyl-C 61 butyric acid methyl ester (PCBM) and Ag interface, the defect-assisted recombination energy loss, and the residual stress of the perovskite film are all improved by the introduction of this compound .
Application in Enhancing Device Stability
The introduction of “6,7-Diisopropylpteridine-2,4-diamine phosphate” greatly enhances the thermal stability of the devices . The time required for the PCE decay to 80% of its initial value (T80) reaches up to 247 hours, while T80 of the control devices is only 14 hours . This shows the compound’s potential in improving the longevity and reliability of devices.
Future Directions
Mechanism of Action
Target of Action
The primary target of Antimalarial Agent 1 is the Plasmodium gallinaceum . This is a species of the plasmodium genus that causes malaria in poultry. The compound has shown to have an antimalarial index of 1:40 when tested against this organism .
Mode of Action
It is known to act as a nucleophile and serves as an intermediate in various chemical reactions to synthesize heterocyclic compounds . These properties suggest that it may interfere with the biochemical processes of the Plasmodium gallinaceum, thereby inhibiting its growth and proliferation.
Biochemical Pathways
Given its nucleophilic properties and role in the synthesis of heterocyclic compounds, it is likely that it disrupts essential metabolic pathways in the plasmodium gallinaceum .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability.
Result of Action
The result of the action of Antimalarial Agent 1 is the inhibition of the growth and proliferation of Plasmodium gallinaceum . This leads to a decrease in the severity of the malaria symptoms caused by this organism.
properties
IUPAC Name |
6,7-di(propan-2-yl)pteridine-2,4-diamine;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQBQYASRYRNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N6O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233092 | |
Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diisopropylpteridine-2,4-diamine phosphate | |
CAS RN |
84176-65-8 | |
Record name | 2,4-Pteridinediamine, 6,7-bis(1-methylethyl)-, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84176-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 84176-65-8 | |
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Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-diisopropylpteridine-2,4-diamine phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.822 | |
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Record name | 6,7-DIISOPROPYLPTERIDINE-2,4-DIAMINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y998EB9RG | |
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